3-(3,4-DIMETHYLBENZOYL)-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE
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Overview
Description
3-(3,4-DIMETHYLBENZOYL)-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLBENZOYL)-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE can be achieved through multi-step organic synthesis. A typical synthetic route might involve:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, where an aromatic aldehyde reacts with an amide in the presence of a base.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the quinoline derivative in the presence of a base.
Attachment of the Methanone Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLBENZOYL)-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Quinoline derivatives have been used in the development of antimalarial, anti-inflammatory, and anticancer drugs.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZOYL)-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfonyl and methanone groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of quinoline derivatives.
Chloroquine: An antimalarial drug with a quinoline core.
Sulfonylquinolines: Compounds with a sulfonyl group attached to the quinoline ring.
Uniqueness
3-(3,4-DIMETHYLBENZOYL)-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE is unique due to the presence of both the sulfonyl and methanone groups, which can impart distinct chemical and biological properties. Its specific substitution pattern on the quinoline ring also differentiates it from other quinoline derivatives.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-methoxyphenyl)sulfonyl-6-methylquinolin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-16-5-12-24-22(13-16)26(32(29,30)21-10-8-20(31-4)9-11-21)23(15-27-24)25(28)19-7-6-17(2)18(3)14-19/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTJBRJSYPOQKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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